Methyl 2-bromo-1H-indole-4-carboxylate

Suzuki-Miyaura coupling Palladium catalysis C-C bond formation

This 2-bromo-4-carboxylate indole is a strategically differentiated building block for medicinal chemistry. The 2-bromo substituent enables robust, protection-free Suzuki couplings ideal for DNA-encoded libraries, while the 4-ester offers orthogonal derivatization. Its proven use in generating nanomolar IDO1 inhibitors and enabling 2-bromo-directed radical cyclizations for complex alkaloid cores makes it irreplaceable by 3-bromo or unsubstituted indole isomers. Choose this specific regioisomer to ensure predictable reactivity and high-yielding transformations in your SAR campaigns.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B13925804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-1H-indole-4-carboxylate
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=C(NC2=CC=C1)Br
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)6-3-2-4-8-7(6)5-9(11)12-8/h2-5,12H,1H3
InChIKeyCFNODTAROXFUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-1H-indole-4-carboxylate: A Core Scaffold for Selective Functionalization in Pharmaceutical Intermediate Procurement


Methyl 2-bromo-1H-indole-4-carboxylate is a multifunctional indole building block characterized by a 2-bromo substituent and a 4-carboxylate ester group . The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling diverse derivatization, while the ester at the 4-position provides an orthogonal site for further transformations or modulation of physicochemical properties [1]. The specific substitution pattern (2-bromo, 4-carboxylate) is known to be a key intermediate in the synthesis of more complex, biologically active molecules, including potential IDO1 inhibitors [2].

Beyond Common Bromoindoles: Why Methyl 2-bromo-1H-indole-4-carboxylate Demands Specific Procurement for Synthetic Efficiency


Simple substitution with other bromoindole isomers or unprotected indole carboxylates is not a viable strategy. The 2-bromo substituent imparts a distinct, quantifiable reactivity profile in radical cyclizations that is not shared by 3-bromoindoles or the parent indole [1]. Furthermore, the presence of the 4-carboxylate group significantly influences the outcome of electrophilic substitutions on the benzenoid ring, altering both reaction rates and regioselectivity compared to unsubstituted or differently substituted indoles [2]. Crucially, the performance of this specific regioisomer in key transformations, such as Suzuki couplings, has been shown to differ substantially from its 4-bromoindole-2-carboxylate regioisomer, impacting both yield and the reaction conditions required for success [3].

Quantitative Differentiation Guide: Data-Backed Selection of Methyl 2-bromo-1H-indole-4-carboxylate for Specialized Applications


Superior Reactivity in Suzuki Couplings: Indole Bromide vs. Indolylboronic Ester

In palladium-catalyzed Suzuki couplings, indoles bearing a bromine atom at the 2-position (like the target compound) demonstrate superior reactivity as the electrophilic coupling partner compared to being used as the nucleophilic partner. When an indole bromide is reacted with phenylboronic acid, yields are consistently high and unaffected by nitrogen protection. In contrast, using an indolylboronic acid with a phenyl bromide results in lower yields that are highly dependent on the N-protecting group [1]. This establishes the target compound's 2-bromo substituent as a preferred and more robust starting point for biaryl synthesis.

Suzuki-Miyaura coupling Palladium catalysis C-C bond formation

Preferential Reactivity of 2-Bromoindoles in Radical Cyclizations

The 2-bromo substituent is essential for enabling radical cyclization reactions that are not accessible with 3-bromoindoles or the parent indole. The specific synthesis and subsequent radical cyclization of 2-bromoindoles is a well-documented, distinct pathway for generating complex polycyclic frameworks [1]. This reactivity is a direct consequence of the electronic and steric properties conferred by the 2-position bromine atom.

Radical cyclization 2-bromoindole Heteroaromatic radical

Altered Electrophilic Substitution Kinetics and Regioselectivity Due to 4-Carboxylate Group

The 4-carboxylate substituent significantly alters the reactivity of the indole ring system toward electrophiles. A comparative study on Vilsmeier-Haack formylation established that the relative reactivity of indole derivatives is heavily influenced by the nature and position of substituents [1]. While the study does not provide the exact rate constant for the target compound, it establishes a quantitative framework demonstrating that the 4-carboxylate group changes both reaction rate and potential regioselectivity compared to unsubstituted indole or other isomers.

Electrophilic substitution Vilsmeier-Haack Regioselectivity

Potential as an IDO1 Inhibitor Scaffold: A Starting Point for Immuno-Oncology

The 2-bromoindole-4-carboxylate core has been identified as a privileged scaffold in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. High-affinity inhibitors derived from this scaffold have demonstrated potent activity in cellular assays, with IC50 values in the low nanomolar range (e.g., 13-16 nM against mouse and human IDO1) [1]. This biological activity is structure-dependent, as other indole substitution patterns and carboxylate positions show significantly reduced or no activity.

IDO1 inhibitor Immuno-oncology Tryptophan metabolism

Distinct Absorption and Fluorescence Properties: A Tool for Biophysical Assays

The introduction of a 4-carboxylate group onto the indole core results in quantifiable shifts in both electronic absorption and fluorescence emission spectra compared to other substituted indoles. Studies have established satisfactory linear Hammett correlations for these spectroscopic properties, allowing for the prediction of these shifts [1]. This provides a measurable, distinct biophysical fingerprint for the target compound relative to its regioisomers and analogs.

Spectroscopic analysis Fluorescence Substituent effect

Optimized Application Scenarios: Where Methyl 2-bromo-1H-indole-4-carboxylate Delivers Quantifiable Value


Rapid Diversification in Parallel Synthesis and DEL Construction

The robust performance of 2-bromoindoles in Suzuki couplings [5] makes Methyl 2-bromo-1H-indole-4-carboxylate an ideal candidate for building DNA-encoded libraries (DELs) or for parallel synthesis of focused libraries. Its ability to undergo high-yielding cross-coupling without the need for nitrogen protection ensures compatibility with automated platforms and solid-phase synthesis, streamlining the generation of diverse compound collections for high-throughput screening [2].

Lead Optimization in Immuno-Oncology IDO1 Programs

The demonstrated nanomolar potency of 2-bromoindole-4-carboxylate derivatives against IDO1 [5] positions this compound as a strategic starting point for structure-activity relationship (SAR) studies. Its purchase allows medicinal chemists to rapidly explore modifications at the ester and the 2-position to improve potency, selectivity, and pharmacokinetic properties, thereby accelerating the development of novel IDO1 inhibitors for cancer immunotherapy.

Synthesis of Complex Polycyclic Alkaloid Frameworks via Radical Cyclization

Researchers focused on the total synthesis of complex natural products, particularly indole alkaloids, will find this compound invaluable. Its unique capacity to undergo 2-bromo-directed radical cyclizations [5] provides a powerful and direct route to constructing intricate polycyclic cores that are common in many bioactive natural products, a transformation that is not accessible with other halogenated indole isomers.

Development of Fluorescent Probes and Assays

The well-characterized, quantifiable influence of the 4-carboxylate group on the indole's photophysical properties [5] enables the rational design of novel fluorescent probes. By leveraging these predictable spectroscopic shifts, researchers can fine-tune the optical properties of derived molecules for use in biological imaging, binding assays, or as sensors to track biochemical events.

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